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molecular formula C8H18BrO3P B8656420 Bromidophosphoric acid di(tert-butyl) ester

Bromidophosphoric acid di(tert-butyl) ester

Cat. No. B8656420
M. Wt: 273.10 g/mol
InChI Key: ZXFPNENMLCAHOI-UHFFFAOYSA-N
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Patent
US08895582B2

Procedure details

A 500 mL 3-neck flask equipped with dropping funnel and thermometer was charged with carbon tetrabromide (16.58 g, 50 mmol), benzyltriethylammonium chloride (1.14 g, 5.0 mmol) and dichloromethane (50 mL). A 20% w/w NaOH solution (50 mL) was added with vigorous stirring, followed by dropwise addition of a solution of di-tert-butylphosphite (20 g, 100 mmol) in dichloromethane (20 mL), the rate of addition was controlled to keep the temperature of reaction mixture not to exceed to 25° C. After addition of phosphite, the mixture was further stirred at room temperature for 3 h, diluted with dichloromethane (20 mL) and separated. The organic phase was washed with saturated sodium bisulfite, water, brine, dried (Na2SO4), filtered and concentrated at RT. After removing the solvent, the residue was further pumped in vacuo for 1 h to give di-tert-butyl phosphorobromidate as a colorless oil (23.5 g, 86%).
Quantity
16.58 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Br)(Br)(Br)[Br:2].[OH-].[Na+].[C:8]([O:12][P:13]([O-:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:11])([CH3:10])[CH3:9].P([O-])([O-])[O-]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.ClCCl>[P:13]([Br:2])(=[O:19])([O:12][C:8]([CH3:11])([CH3:10])[CH3:9])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
16.58 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
1.14 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)OP(OC(C)(C)C)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])[O-]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was further stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL 3-neck flask equipped
ADDITION
Type
ADDITION
Details
the rate of addition
CUSTOM
Type
CUSTOM
Details
the temperature of reaction mixture not
CUSTOM
Type
CUSTOM
Details
to exceed to 25° C
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic phase was washed with saturated sodium bisulfite, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at RT
CUSTOM
Type
CUSTOM
Details
After removing the solvent
WAIT
Type
WAIT
Details
the residue was further pumped in vacuo for 1 h
Duration
1 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
P(OC(C)(C)C)(OC(C)(C)C)(=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 172.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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